Diethyl 3-butenylphosphonate
Overview
Description
Mechanism of Action
Target of Action
Diethyl 3-butenylphosphonate is a chemical compound used as a reactant in various chemical reactions
Mode of Action
It is known to be a reactant in several chemical reactions, including gold-catalyzed diels-alder reactions , intermolecular metal-catalyzed carbenoid cyclopropanations , and chemoenzymatic synthesis of phosphic derivatives of carbohydrates .
Biochemical Pathways
It is used in the synthesis of various compounds, indicating its involvement in multiple biochemical pathways .
Result of Action
It is known to be a reactant in the synthesis of various compounds .
Action Environment
It is known that the compound has a boiling point of 55 °c/055 mmHg and a density of 1005 g/mL at 25 °C .
Preparation Methods
Diethyl 3-butenylphosphonate can be synthesized through various methods. One common synthetic route involves the reaction of diethyl iodomethylphosphonate with allyltributyltin . The reaction is typically carried out under mild conditions to ensure high yields and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Diethyl 3-butenylphosphonate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the butenyl group is replaced by other nucleophiles.
Addition: The double bond in the butenyl group allows for addition reactions, such as hydroformylation.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like palladium or platinum. Major products formed from these reactions include phosphonic acids, phosphines, and various substituted phosphonates .
Scientific Research Applications
Diethyl 3-butenylphosphonate has a wide range of scientific research applications:
Comparison with Similar Compounds
Diethyl 3-butenylphosphonate can be compared with other similar compounds, such as:
Diethyl allylphosphonate: Similar in structure but with an allyl group instead of a butenyl group.
Diethyl vinylphosphonate: Contains a vinyl group instead of a butenyl group.
Dimethyl vinylphosphonate: Similar to diethyl vinylphosphonate but with methyl groups instead of ethyl groups.
The uniqueness of this compound lies in its butenyl group, which provides additional reactivity and versatility in chemical synthesis compared to its analogs .
Properties
IUPAC Name |
4-diethoxyphosphorylbut-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O3P/c1-4-7-8-12(9,10-5-2)11-6-3/h4H,1,5-8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDGAPYPOAQVLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCC=C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451247 | |
Record name | Diethyl 3-butenylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15916-48-0 | |
Record name | Diethyl 3-butenylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 3-butenylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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